![molecular formula C14H16N2O4 B611118 Taglutimide CAS No. 14166-26-8](/img/structure/B611118.png)
Taglutimide
Overview
Description
Taglutimide is a sedative-hypnotic compound belonging to the glutarimide derivative class. It has been studied for its pharmacological properties, including its effects on drug metabolism and central nervous system activity . This compound has shown potential in various therapeutic applications due to its unique chemical structure and biological activity .
Mechanism of Action
- Taglutimide is a sedative-hypnotic glutarimide derivative . However, specific primary targets for this compound are not well-documented in the literature.
- It significantly influences drug metabolism, impacting plasma levels of certain drugs and the duration of drug-induced effects in rats.
- This compound is lipophilic and accelerates the in vitro metabolism of specific drugs without significantly increasing liver weight or protein content .
- It differs from other inducing agents by not being a substrate of monooxygenases .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Taglutimide interacts with various enzymes and proteins in the body. It has been observed to potentiate the analgesic action of morphine . It does not influence motor coordination or the toxicity of ethanol .
Cellular Effects
This compound influences cell function by inducing changes in the central nervous system. It reduces spontaneous motor activity and potentiates the central-depressant effect of pentobarbital . It also antagonizes the central-stimulant effect of amphetamine .
Molecular Mechanism
It is known that it does not produce any toxic effects when administered orally to mice, even at very high dosages .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decrease the plasma dicoumarol level and shorten the duration of hexobarbital-induced narcosis in rats . It also accelerates the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that pretreatment with this compound significantly decreases the plasma dicoumarol level and shortens the duration of hexobarbital-induced narcosis in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been observed to accelerate the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taglutimide can be synthesized through a series of chemical reactions involving glutarimide derivatives. The synthetic route typically involves the reaction of glutarimide with specific reagents under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield. The process includes purification steps to remove impurities and achieve the desired level of purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Taglutimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Chemical Properties of Taglutimide
This compound is a derivative of glutamic acid, characterized by its imide functionality. Its chemical structure allows for interactions with biological systems, making it a candidate for various applications in drug development and research.
Medicinal Chemistry Applications
1. Neuropharmacology
This compound has shown promise in neuropharmacological studies. Preclinical research indicates that it does not produce toxic effects when administered orally at high dosages in mice, suggesting a favorable safety profile for further exploration in neurological disorders .
2. Anticancer Research
In the realm of oncology, this compound has been investigated for its potential to inhibit tumor growth. Studies have focused on its ability to modify the tumor microenvironment and enhance the efficacy of existing cancer therapies. The compound's mechanisms are being explored to understand how it can synergistically work with other anticancer agents to improve treatment outcomes .
Pharmacological Insights
1. Drug Development
This compound is being evaluated for its role in developing new therapeutic agents. Its structural analogs are being synthesized to enhance bioactivity and reduce side effects. Research has indicated that modifications to the this compound structure can lead to compounds with improved pharmacokinetic properties .
2. Toxicological Studies
Toxicological assessments have been critical in evaluating the safety of this compound. Studies have demonstrated that certain derivatives exhibit teratogenic effects, while others do not show significant embryotoxicity at varying doses, highlighting the importance of structure-activity relationships in drug design .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound derivatives found that specific compounds could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 2: Synergistic Antitumor Activity
Research examining the combination of this compound with traditional chemotherapeutics revealed enhanced antitumor activity against glioma cells. The study utilized mathematical modeling to optimize drug combinations, demonstrating this compound's role in personalized medicine approaches for cancer treatment .
Data Tables
Comparison with Similar Compounds
Taglutimide is unique compared to other glutarimide derivatives due to its specific pharmacological properties and chemical structure. Similar compounds include:
Thalidomide: Known for its sedative and immunomodulatory effects.
Glutarimide: The parent compound with various derivatives used in different therapeutic applications.
This compound stands out due to its unique combination of sedative-hypnotic properties and its influence on drug metabolism, making it a valuable compound for research and therapeutic use .
Biological Activity
Taglutimide, a derivative of thalidomide, has garnered interest due to its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
This compound is structurally related to thalidomide, possessing a glutarimide ring. Studies have shown that the addition of N-alkyl groups to the glutarimide ring does not significantly alter its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro experiments indicated that this compound and its N-alkyl analogs inhibited TNF-α synthesis by approximately 60% in lipopolysaccharide-stimulated human peripheral blood mononuclear cell cultures. The stability of this compound was assessed in various phosphate buffer solutions at different temperatures, revealing half-lives ranging from 25 to 35 hours at physiological pH levels .
Sedative and Hypnotic Properties
This compound has been identified as a new sedative-hypnotic agent. Research indicates that it does not produce toxic effects even at high dosages in animal models. Its central nervous system (CNS) depressant effects were demonstrated through several mechanisms:
- Reduction in Spontaneous Motor Activity: this compound administration led to decreased motor activity in test subjects.
- Potentiation of Pentobarbital Effects: It enhanced the sedative effects of pentobarbital, indicating a synergistic interaction.
- Antagonism of Amphetamine Effects: The compound countered the stimulant effects of amphetamine, further confirming its CNS depressant profile.
- Narcotic Activity: When administered intravenously, this compound exhibited narcotic-like effects .
Analgesic Potentiation
This compound has shown the ability to enhance the analgesic effects of morphine without providing analgesia on its own. This characteristic suggests potential applications in pain management, particularly in combination therapies .
Comparative Biological Activity
The following table summarizes key biological activities of this compound compared to thalidomide:
Activity | This compound | Thalidomide |
---|---|---|
TNF-α Inhibition | Yes (60% inhibition) | Yes (similar efficacy) |
Sedative Effect | Yes | Yes |
Analgesic Potentiation with Morphine | Yes | No |
Toxicity at High Doses | None observed | Limited |
Anticonvulsant Activity | No | No |
Case Studies and Research Findings
-
In Vitro Studies on TNF-α Inhibition:
A study investigated the effectiveness of this compound in inhibiting TNF-α production in human peripheral blood mononuclear cells. The results showed comparable efficacy to thalidomide, suggesting potential for similar therapeutic applications . -
Sedative Effects in Animal Models:
In a controlled experiment with mice, this compound demonstrated significant sedative effects without toxicity, supporting its development as a safer alternative to traditional sedatives . -
Combination Therapy Potential:
Research highlighted the potential for this compound to be used in combination with opioids for pain management, enhancing their effectiveness while potentially reducing required dosages .
Properties
IUPAC Name |
4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJPYAYMWPUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864473 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14166-26-8, 20537-86-4 | |
Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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